molecular formula C11H9ClN2O2 B598607 Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 135641-70-2

Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B598607
CAS No.: 135641-70-2
M. Wt: 236.655
InChI Key: BBVYBWZSDIZSCT-UHFFFAOYSA-N
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Description

“Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate” is a chemical compound. It is related to Pyraclostrobin, a fungicide that belongs to the group known as strobilurins, which inhibit mitochondrial respiration . This leads to a reduction of energy-rich ATP that is available to support a range of essential processes in the fungal cell .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, related compounds have been analyzed. For example, the structure of 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol was determined to crystallize in the monoclinic crystal class in space group P21/c .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Research has demonstrated that derivatives of methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate show promising antimicrobial and anticancer properties. For instance, novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been evaluated for their in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin, and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). This highlights the compound's potential as a basis for developing new therapeutic agents.

Synthetic Methodologies

The compound has also been a key intermediate in innovative synthetic methodologies. A green synthetic approach for creating methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate derivatives through a one-pot four-component reaction demonstrates operational simplicity and high yields. This method avoids toxic catalysts and hazardous solvents, emphasizing the compound's versatility in green chemistry (Yadav, Lim, Kim, & Jeong, 2021).

Structural and Spectral Analyses

Further research into this compound derivatives focuses on their structural and spectral characteristics. For example, combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives have provided insights into their chemical structures through NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These analyses offer valuable information for understanding the electronic and geometric structures of these compounds, which is crucial for their potential application in various fields (Viveka et al., 2016).

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVYBWZSDIZSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674852
Record name Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135641-70-2
Record name Methyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3(5)-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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